2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a thioether linkage, and nitrophenyl and ethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine, followed by cyclization.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Attachment of the Ethoxyphenyl and Nitrophenyl Groups: The ethoxyphenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, where the imidazole derivative reacts with ethoxyphenyl halide and nitrophenyl halide, respectively.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole moiety.
Medicine: Studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is largely dependent on its interaction with biological targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity. The nitrophenyl group may contribute to the compound’s ability to interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Uniqueness
The presence of the ethoxy group in 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide distinguishes it from similar compounds. This ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique properties and applications.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-27-17-9-7-15(8-10-17)22-12-11-20-19(22)28-13-18(24)21-14-3-5-16(6-4-14)23(25)26/h3-12H,2,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQBNSUMAXSHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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